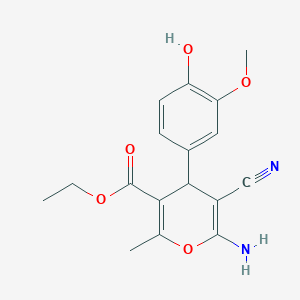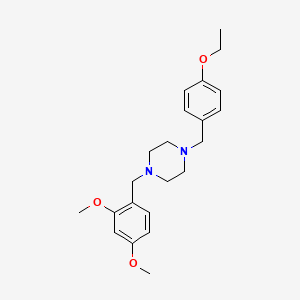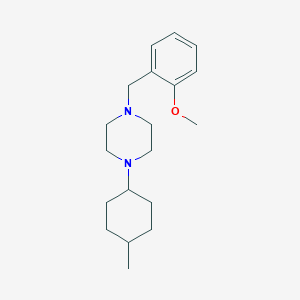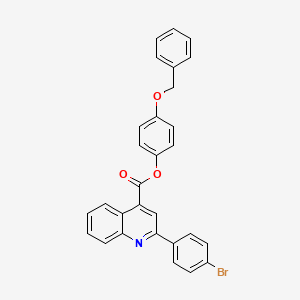
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-cyclohexylphenyl)quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-cyclohexylphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a cyclohexylphenyl group, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-cyclohexylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Cyclohexylphenyl Group: The cyclohexylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexylbenzene is reacted with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nitration reaction, where the quinoline derivative is treated with a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Ester Linkage: The final step involves the esterification reaction, where the carboxylic acid group on the quinoline derivative is reacted with 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the nitrophenyl ring, forming corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenyl and cyclohexylphenyl groups can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents such as thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-cyclohexylphenyl)quinoline-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new organic compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its quinoline core is known for its biological activity, and modifications to the structure can lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential as an anti-cancer agent. The presence of the nitrophenyl group and the quinoline core suggests that it may interact with biological targets involved in cancer cell proliferation.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
作用機序
The mechanism of action of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-cyclohexylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process in cancer cells. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that induce apoptosis in cancer cells. The cyclohexylphenyl group enhances the compound’s lipophilicity, improving its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
- 2-(4-Methylphenyl)-2-oxoethyl 2-(4-cyclohexylphenyl)quinoline-4-carboxylate
- 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-cyclohexylphenyl)quinoline-4-carboxylate
- 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate
Uniqueness
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-cyclohexylphenyl)quinoline-4-carboxylate is unique due to the combination of the nitrophenyl group, cyclohexylphenyl group, and quinoline core. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in scientific research and industry.
特性
分子式 |
C31H28N2O5 |
|---|---|
分子量 |
508.6 g/mol |
IUPAC名 |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-(4-cyclohexylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C31H28N2O5/c1-20-11-12-24(17-29(20)33(36)37)30(34)19-38-31(35)26-18-28(32-27-10-6-5-9-25(26)27)23-15-13-22(14-16-23)21-7-3-2-4-8-21/h5-6,9-18,21H,2-4,7-8,19H2,1H3 |
InChIキー |
XFRUVZGBSXYCRS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C5CCCCC5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10879230.png)
![6,7-dimethoxy-3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B10879234.png)
![(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B10879241.png)
![5-[({[5-(1,3-benzodioxol-5-yl)-4-(3,5-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-2-chlorobenzoic acid](/img/structure/B10879244.png)
![4-Methoxy-N-[N'-(4-methoxy-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10879247.png)

![2-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B10879263.png)

![2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10879274.png)

![3-Cyclopentyl-1-[4-(2,4-dimethoxybenzyl)piperazin-1-yl]propan-1-one](/img/structure/B10879284.png)


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylsulfonyl)piperazine](/img/structure/B10879311.png)
